

Structure-activity relationship of 1-methyl-4-piperidinol derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(1-Methylpiperidin-4-yl)propan-1-ol

Cat. No.: B1602255

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Methyl-4-Piperidinol Derivatives

Introduction: The Versatility of the 1-Methyl-4-Piperidinol Scaffold

The 1-methyl-4-piperidinol moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Its inherent structural features—a basic nitrogen atom capable of forming crucial salt bridges and a hydroxyl group at the 4-position that provides a key vector for substitution—make it an ideal starting point for drug design. The piperidine ring's chair conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Derivatives of this core are found in numerous drug classes, including analgesics, muscarinic antagonists, antivirals, and anti-inflammatory agents.^{[1][2]} This guide provides a detailed exploration of the structure-activity relationships (SAR) of 1-methyl-4-piperidinol derivatives, offering insights into how molecular modifications influence biological activity and guiding the rational design of new therapeutic agents.

Part 1: Synthesis of the Core Scaffold

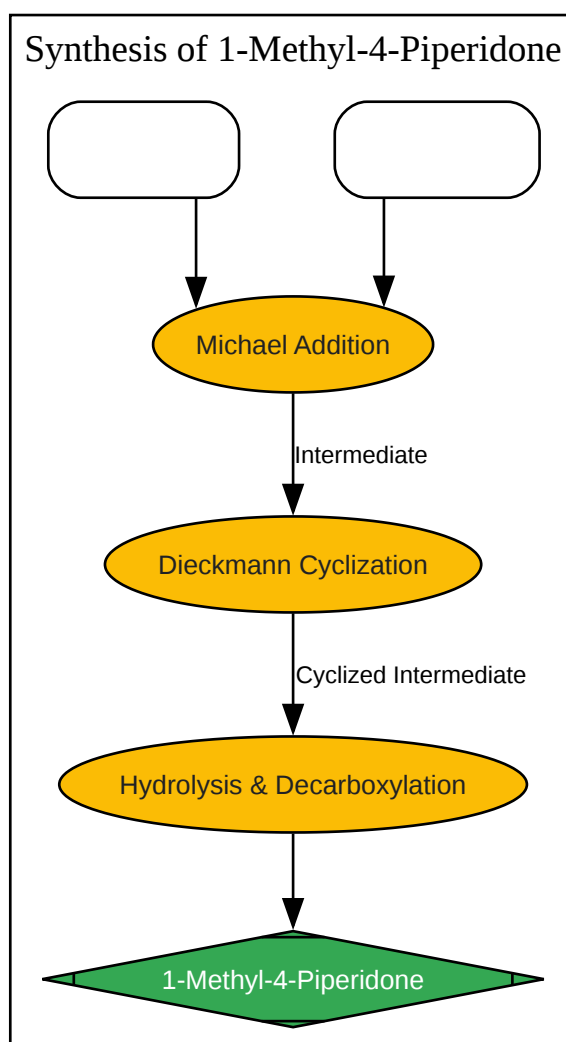
The primary precursor for 1-methyl-4-piperidinol derivatives is often its oxidized form, 1-methyl-4-piperidone. The synthesis of this key intermediate can be achieved through several

established routes, most notably the double Michael addition followed by a Dieckmann cyclization.^{[1][3]} This process involves the reaction of methylamine with two equivalents of an acrylic ester (like ethyl acrylate), followed by an intramolecular condensation to form the piperidone ring, and subsequent saponification and decarboxylation.^[3] Alternative methods, such as the cyclization of 1,5-dichloro-3-pentanone with methylamine, have also been developed.^{[3][4]} The resulting 1-methyl-4-piperidone is a versatile intermediate, with its reactive carbonyl group serving as a handle for a wide range of chemical transformations to generate diverse libraries of derivatives.^[1]

Experimental Protocol: General Synthesis of 1-Methyl-4-Piperidone

This protocol is a generalized representation based on the Dieckmann cyclization method.

- Step 1: Michael Addition. Charge a reaction vessel with ethyl acrylate and an appropriate polymerization inhibitor.^[1]
- Cool the vessel and begin stirring. Introduce dry methylamine gas at a controlled rate, maintaining the reaction temperature between 30-35°C.^[1]
- After the addition of methylamine is complete, allow the reaction to proceed for several hours to ensure the formation of N,N-bis(β-methoxycarbonyl)ethyl)methylamine.
- Step 2: Dieckmann Cyclization. Dissolve the product from Step 1 in a suitable solvent (e.g., toluene) and add a strong base, such as sodium methoxide.
- Heat the mixture to reflux for 2-3 hours to facilitate the intramolecular cyclization.^[1]
- Step 3: Hydrolysis and Decarboxylation. Cool the reaction mixture and add an aqueous acid (e.g., HCl) to hydrolyze the resulting β-keto ester.
- Heat the acidic mixture to reflux to promote decarboxylation, yielding 1-methyl-4-piperidone.
- Step 4: Purification. Cool the solution, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent. Purify the final product via vacuum distillation to obtain 1-methyl-4-piperidone.^[3]



[Click to download full resolution via product page](#)

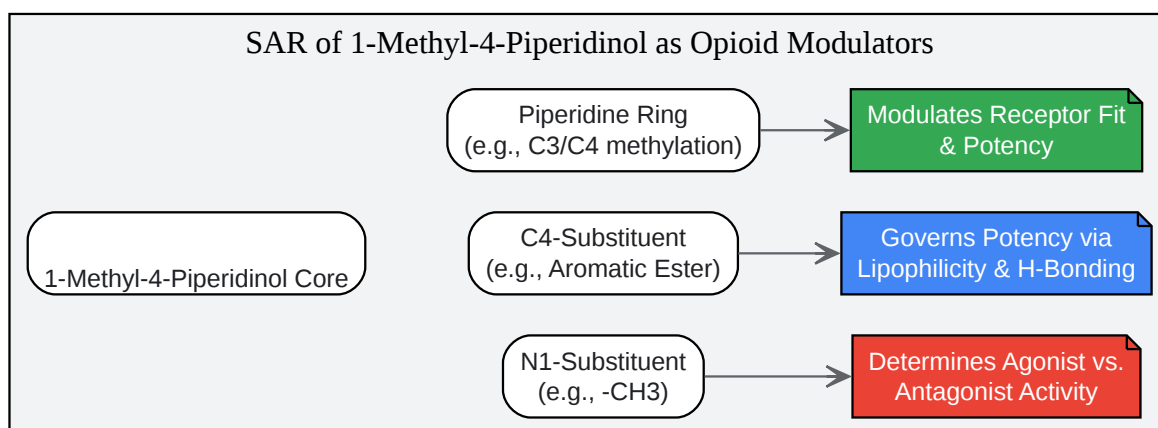
Caption: General workflow for the synthesis of 1-methyl-4-piperidone.

Part 2: SAR in Analgesia - Opioid Receptor Modulation

Derivatives of 1-methyl-4-piperidinol, particularly aromatic esters, have long been recognized for their analgesic properties, often acting as potent opioid receptor agonists.[5] The core structure mimics key features of endogenous opioids, allowing for effective binding to receptors in the central nervous system.

Key Structural Modifications and Their Effects:

- **Esterification at C4:** The hydroxyl group at the 4-position is typically esterified with a substituted benzoic acid. This ester linkage is crucial for activity. The nature of the aromatic ring substituent dramatically influences potency.[5]
- **Aromatic Substituents:** Quantitative SAR (QSAR) studies have shown that lipophilicity and the hydrogen-bond accepting ability of substituents enhance analgesic potency. Conversely, the length and width of ortho-substituents have a negative correlation with activity, suggesting steric hindrance at the receptor binding site.[5]
- **N-Substituent:** While the N-methyl group is common, modifying this position can switch the compound's activity profile. For instance, replacing the N-methyl with a larger group like N-phenylpropyl can convert an agonist into a potent antagonist.[6][7] This highlights the critical role of the N-substituent in determining functional activity (agonist vs. antagonist).
- **Ring Methylation:** The addition of methyl groups to the piperidine ring itself, such as in trans-3,4-dimethyl derivatives, can further enhance antagonist potency.[6]



[Click to download full resolution via product page](#)

Caption: Key modification points on the 1-methyl-4-piperidinol scaffold for opioid activity.

Quantitative Data: Opioid Receptor Activity

Compound Class	Modification	Target Receptor(s)	Activity (K _e / EC ₅₀)	Reference
N-Substituted 4-(3-hydroxyphenyl)piperidines	N-Methyl	μ, κ, δ	Weak Antagonist	[6]
N-Substituted 4-(3-hydroxyphenyl)piperidines	N-Propylpropyl	μ, κ, δ	Potent Antagonist (K _e = 0.88 nM at μ)	[6]
Tetrahydroquinoline-Piperidine Hybrids	4-Substituted Piperidine	MOR / DOR	Balanced MOR Agonist / DOR Antagonist	[8][9]
Loperamide Analogs	4-Phenylpiperidine Scaffold	μ Opioid Receptor	Potential Agonists	[10]

Part 3: SAR as Muscarinic Receptor Antagonists

The 1-methyl-4-piperidinol scaffold is also a cornerstone for the development of potent and selective muscarinic receptor antagonists.[11] These compounds are vital for treating a range of conditions, including overactive bladder and certain neurological disorders. Selectivity among the five muscarinic receptor subtypes (M1-M5) is a primary goal of medicinal chemistry efforts in this area.

Key Structural Modifications and Their Effects:

- **C4-Ester Group:** High affinity is often achieved by introducing a bulky, lipophilic ester group at the 4-position, such as a diphenyl-acetoxy group found in 4-DAMP (4-diphenyl-acetoxy-N-methyl-piperidine).[12] The steric and electronic properties of this group are critical for receptor subtype selectivity.
- **Stringent Requirements for M3:** Studies comparing 4-DAMP analogues have shown that the structural requirements for high affinity at the M3 receptor are more stringent than for M1,

M2, or M4 receptors.[12]

- **N-Substituent:** The quaternary ammonium derivative of 4-DAMP (methiodide salt) ensures a permanent positive charge, which is crucial for strong interaction with the anionic site of the muscarinic receptor.
- **Piperidiny-Piperidine Analogues:** A series of piperidiny-piperidine analogues have been developed as highly potent and selective M2 receptor antagonists, demonstrating over 100-fold selectivity against M1 and M3 subtypes.[11]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a general method for assessing the binding affinity of test compounds.

- **Membrane Preparation:** Homogenize tissue or cells known to express the target muscarinic receptor subtype (e.g., rat heart for M2, human neuroblastoma cells for M1) in a buffered solution.[12] Centrifuge the homogenate to pellet the cell membranes and resuspend in a fresh assay buffer.
- **Assay Setup:** In a multi-well plate, add the membrane preparation, a radiolabeled antagonist (e.g., [³H]-N-methyl scopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound.
- **Incubation:** Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- **Separation:** Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an affinity constant (K_i) using the Cheng-Prusoff equation.

Part 4: SAR in Antiviral and Other Therapeutic Areas

The versatility of the piperidine scaffold extends to numerous other therapeutic applications, including antiviral, anti-inflammatory, and antimicrobial agents.

- **Anti-Influenza Activity:** A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. SAR studies revealed that an ether linkage between a quinoline moiety and the 4-position of the piperidine ring is critical for inhibitory activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited an excellent EC₅₀ value as low as 0.05 µM against various influenza strains.[\[13\]](#)
- **CCR5 Antagonism (Anti-HIV):** Optimization of a high-throughput screening hit led to the discovery of 4-hydroxypiperidine derivatives as potent CCR5 antagonists, a key target for preventing HIV entry into host cells.[\[14\]](#) SAR studies on related compounds showed that incorporating a heterocycle like pyrazole between the piperidine and an aromatic group provided potent antagonists.[\[15\]](#)
- **Anti-inflammatory and Antioxidant Activity:** Drawing inspiration from curcumin, diarylidene-N-methyl-4-piperidone derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory properties.[\[16\]](#) These compounds function as free radical scavengers and can reduce inflammatory markers, offering potential as curcumin substitutes with improved drug-like properties.[\[16\]](#)
- **Antimicrobial Activity:** Piperidin-4-one derivatives and their thiosemicarbazone derivatives have demonstrated significant in vitro antibacterial and antifungal activity against various strains, suggesting they could serve as templates for developing new antimicrobial agents.[\[17\]](#)

Conclusion and Future Directions

The 1-methyl-4-piperidinol scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the profound impact of subtle structural modifications on biological activity have enabled the development of compounds across a wide spectrum of therapeutic targets. Key SAR takeaways include the pivotal role of the C4-substituent in determining potency and selectivity, and the function of the N1-substituent as a molecular switch for agonist versus antagonist activity, particularly at opioid receptors. Future research

will likely focus on fine-tuning subtype selectivity for targets like muscarinic receptors, exploring novel linkages at the C4-position to discover new biological activities, and applying modern computational chemistry techniques to better predict the impact of structural changes on receptor binding and functional outcomes. The continued exploration of this versatile scaffold promises to yield novel and effective therapeutic agents for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/ δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- To cite this document: BenchChem. [Structure-activity relationship of 1-methyl-4-piperidinol derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602255#structure-activity-relationship-of-1-methyl-4-piperidinol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com